Adverse Event Profile: Nifurtimox vs. Benznidazole Quantitative Tolerability Comparison
In a direct clinical comparison of 236 patients across indigenous communities in Colombia, nifurtimox demonstrated a significantly higher adverse event burden compared to benznidazole across multiple quantitative metrics. Nifurtimox treatment resulted in at least one adverse event in 84% of patients (96/115) versus 65% (79/121) for benznidazole [1]. The mean AE duration was 1.7 days (SD=1.5) for nifurtimox compared to 0.7 days (SD=1.4) for benznidazole (p<0.001). AE severity scores were 2.1 (SD=0.58) for nifurtimox versus 1.1 (SD=0.38) for benznidazole (p<0.001). Treatment discontinuations due to AEs (n=2) occurred exclusively in the nifurtimox arm [1].
| Evidence Dimension | Adverse event incidence, duration, and severity |
|---|---|
| Target Compound Data | Nifurtimox: AE incidence 84% (96/115); AE duration M=1.7 days (SD=1.5); AE severity M=2.1 (SD=0.58); dropouts n=2 |
| Comparator Or Baseline | Benznidazole: AE incidence 65% (79/121); AE duration M=0.7 days (SD=1.4); AE severity M=1.1 (SD=0.38); dropouts n=0 |
| Quantified Difference | AE incidence +19 percentage points higher; AE duration +1.0 days longer (p<0.001); AE severity +1.0 scale points higher (p<0.001) |
| Conditions | Clinical observational study; 236 patients with chronic indeterminate Chagas disease; nifurtimox administered 8 mg/kg/day divided TID for 60 days; benznidazole 5 mg/kg/day divided BID for 60 days; Colombia, 2018-2020 |
Why This Matters
Quantitative tolerability differences inform protocol-specific risk-benefit assessments and patient monitoring resource allocation for clinical trials.
- [1] Kann S, Concha G, Frickmann H, Hagen RM, Warnke P, Molitor E, Hoerauf A, Backhaus J. Chagas Disease: Comparison of Therapy with Nifurtimox and Benznidazole in Indigenous Communities in Colombia. J Clin Med. 2024;13(9):2565. doi:10.3390/jcm13092565. View Source
